molecular formula C13H20N4O4 B1277162 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate CAS No. 398495-65-3

5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

Cat. No. B1277162
CAS RN: 398495-65-3
M. Wt: 296.32 g/mol
InChI Key: VUWAGENLXQIUJY-UHFFFAOYSA-N
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Description

“5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate” is a compound with the molecular formula C13H20N4O4 . The asymmetric unit of this compound contains two crystallographically independent molecules in which the dihedral angles between the fused pyrrole and pyrazole rings are 5.06 (8) and 1.12 (8)° .


Synthesis Analysis

The synthesis of this compound involves a reaction of ethyl chlorocarbonate with tert-butyl 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate in the presence of DIEA in THF . The reaction is kept at 05 °C for 2 hours, allowed to reach room temperature, and stirred overnight .


Molecular Structure Analysis

In the crystal structure of this compound, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds into chains parallel to the b axis .


Chemical Reactions Analysis

The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.33 g/mol . It crystallizes in a triclinic system with cell parameters a = 10.772 (3) Å, b = 12.180 (4) Å, c = 12.986 (4) Å .

Scientific Research Applications

Organic Synthesis Intermediate

Compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are used as intermediates in organic chemical synthesis . It’s plausible that our compound could serve a similar role in the synthesis of complex molecules.

Medicinal Chemistry

Pyrazole derivatives have been utilized in medicinal chemistry for their potential antitumor and radioprotectant properties . The compound may also be explored for such applications.

Pharmacological Research

Pyrrolo[3,4-c]pyrazole derivatives have shown promise in treating diseases of the nervous and immune systems, with noted antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Antifungal and Antibacterial Agent

Some pyrazoline derivatives synthesized through specific reactions have demonstrated significant antifungal and antibacterial activities , suggesting a possible application for our compound in developing new antimicrobial agents.

Antioxidant Properties

The same series of pyrazoline derivatives mentioned above also exhibited antioxidant properties , indicating that our compound could potentially be used in oxidative stress-related research.

Synthetic Methodology Development

The synthesis of pyrazole derivatives involves diverse methods, which are continuously being developed and improved upon . Our compound could be used in research focused on developing new synthetic methodologies.

Future Directions

Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their potential as biologically active moieties . They are gaining more attention in the field of medicinal chemistry . Future research may focus on exploring the biological activities of this specific compound and its potential applications.

properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWAGENLXQIUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426095
Record name 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

CAS RN

398495-65-3
Record name 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl chlorocarbonate (8.9 ml, 93 mmol) in THF (250 ml) was added slowly to a mixture of 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester (20 g, 89 mmol) and DIEA (92 ml, 528 mmol) in THF (500 ml) at 0-5° C. The reaction was kept at the same temperature for two hours then allowed to reach r.t. and stirred overnight. The obtained mixture was evaporated to dryness under vacuum. The resulting residue was extracted with AcOEt and water. The organic phase was separated, dried over sodium sulfate and evaporated to dryness. The mixture was purified by flash-chromatography (eluent: ethyl acetate/cyclohexane 4/6 to 7/3) to give 19 g (72% yield) of the title compound as a white solid.
Quantity
8.9 mL
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92 mL
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250 mL
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500 mL
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Yield
72%

Synthesis routes and methods II

Procedure details

A solution of ethyl chlorocarbonate (8.9 ml, 93 mmol) in tetrahydrofuran (THF, 250 ml) was slowly added to a mixture of tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (20 g, 89 mmol) and diisopropylethylamine (DIEA, 92 ml, 528 mmol) in THF (500 ml) at 0–5° C. The reaction was kept at the same temperature for two hours then allowed to reach room temperature and stirred overnight. The obtained mixture was evaporated to dryness under vacuum, and the resulting residue extracted with ethyl acetate (AcOEt) and water. The organic layer was separated, dried over sodium sulfate and evaporated to dryness. The mixture was purified by flash-chromatography (eluent: ethyl acetate/cyclohexane 4/6 to 7/3) to give 19 g of the title compound as a white solid. [M+H]+ 297
Quantity
8.9 mL
Type
reactant
Reaction Step One
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20 g
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Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
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250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
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5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
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5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
Reactant of Route 4
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
Reactant of Route 5
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
Reactant of Route 6
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5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

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